2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID
Overview
Description
2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is an organic compound that belongs to the class of acylaminobenzoic acid derivatives These compounds are characterized by the presence of an acylated amino group attached to a benzoic acid core
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like tyrosinase . The role of these targets is to catalyze specific biochemical reactions within the cell.
Mode of Action
It’s known that similar compounds can inhibit the activity of their target enzymes . This inhibition can occur through the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its usual reaction.
Biochemical Pathways
Based on the potential target mentioned above, one could infer that the compound may affect pathways involving the target enzyme, such as melanin synthesis in the case of tyrosinase .
Result of Action
If the compound does indeed inhibit an enzyme like tyrosinase, this could result in decreased melanin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Acetylation: The starting material, 4-aminophenyl, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 4-acetylphenylamine.
Thioester Formation: The acetylated product is then reacted with a thioester derivative of benzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Comparison with Similar Compounds
Similar Compounds
2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the benzoic acid moiety.
Acylaminobenzoic acid derivatives: A broader class of compounds that includes various derivatives with different acyl groups.
Uniqueness
2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase, for example, sets it apart from other acylaminobenzoic acid derivatives .
Properties
IUPAC Name |
2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-11(19)12-6-8-13(9-7-12)18-16(20)10-23-15-5-3-2-4-14(15)17(21)22/h2-9H,10H2,1H3,(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAPQGITEYCARR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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